Sulfaguanidine monohydrate
Overview
Description
Sulfaguanidine monohydrate is a sulfonamide antibiotic that is a guanidine derivative of sulfanilamide. It is primarily used in veterinary medicine due to its poor absorption from the gut, making it suitable for treating bacillary dysentery and other enteric infections .
Mechanism of Action
Target of Action
Sulfaguanidine, a guanidine derivative of sulfanilamide , primarily targets the enzyme dihydropteroate synthase in bacteria . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor for the production of folic acid . Folic acid is essential for bacterial growth and reproduction .
Mode of Action
Sulfaguanidine acts as a competitive inhibitor of dihydropteroate synthase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis . This inhibition disrupts the production of folic acid, thereby inhibiting bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by sulfaguanidine is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, sulfaguanidine disrupts the conversion of PABA to dihydrofolic acid, leading to a deficiency of folic acid . This deficiency hampers the synthesis of nucleic acids and proteins, which are vital for bacterial growth and reproduction .
Pharmacokinetics
It is known that sulfaguanidine ispoorly absorbed from the gut, which makes it suitable for the treatment of enteric infections . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently unavailable .
Result of Action
The primary result of sulfaguanidine’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, sulfaguanidine prevents bacteria from producing essential nucleic acids and proteins . This leads to the effective treatment of bacterial infections, particularly those in the gut .
Action Environment
The action of sulfaguanidine is influenced by its environment. Since it is poorly absorbed from the gut, it remains in the gastrointestinal tract where it can effectively treat enteric infections . . For instance, cholestyramine can decrease the absorption of sulfaguanidine, potentially reducing its efficacy .
Preparation Methods
Sulfaguanidine monohydrate can be synthesized through several methods:
Melting Method: The compound can be produced by melting sulfanilamide and guanidine nitrate in the presence of soda, followed by vacuum condensation.
Reaction with Acesulfame Chloride: Another method involves reacting acesulfame chloride with guanidine nitrate in a mixed solution of acetone and water, using sodium hydroxide as a catalyst.
Catalytic Hydrogenation: This method starts with p-nitrobenzenesulfonyl chloride, which undergoes catalytic hydrogenation to produce p-aminobenzenesulfonyl chloride.
Chemical Reactions Analysis
Sulfaguanidine monohydrate undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly involving the sulfonamide group.
Common Reagents and Conditions: Typical reagents include strong acids and bases, with reactions often conducted under controlled temperatures and pressures.
Major Products: The primary products of these reactions are derivatives of sulfaguanidine, which may include various substituted sulfonamides.
Scientific Research Applications
Sulfaguanidine monohydrate has several scientific research applications:
Chemistry: It is used in the study of sulfonamide antibiotics and their derivatives.
Biology: The compound is employed in research on bacterial infections and the development of antibiotic resistance.
Medicine: this compound is investigated for its potential use in treating gastrointestinal infections and its interaction with other drugs.
Comparison with Similar Compounds
Sulfaguanidine monohydrate is similar to other sulfonamide antibiotics, such as:
Sulfanilamide: The parent compound from which sulfaguanidine is derived.
Sulfathiazole: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic often combined with trimethoprim for enhanced efficacy.
This compound is unique due to its poor absorption from the gut, making it particularly effective for treating enteric infections without significant systemic absorption .
Properties
IUPAC Name |
2-(4-aminophenyl)sulfonylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBKOPJOKNSWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023609 | |
Record name | Sulfaguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |
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Molecular Weight |
214.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID856017 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57-67-0 | |
Record name | Sulfaguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfaguanidine [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfaguanidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13726 | |
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Record name | sulfaguanidine | |
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Record name | sulfaguanidine | |
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Record name | Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)- | |
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Record name | Sulfaguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |
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Record name | Sulfaguanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314 | |
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Record name | SULFAGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of sulfaguanidine monohydrate and how does it compare to sulfaguanidine in a coordination complex?
A1: this compound (SG.H2O) consists of a sulfaguanidine molecule associated with one water molecule. In its crystal structure, SG.H2O exhibits a six-membered ring formed by intramolecular hydrogen bonding between a sulfone oxygen atom and an amino nitrogen atom of the guanidine group []. When sulfaguanidine coordinates with palladium to form trans-dichlorobis(sulfaguanidine)palladium(II) [Pd(SG)2C12], the N-C bond within the sulfaguanidine moiety shows reduced double-bond character due to the nitrogen bonding with palladium. This complex also features a six-membered ring formed through intramolecular hydrogen bonding, which is stronger than in SG.H2O [].
Q2: How does the crystal structure of this compound influence its dehydration process?
A2: The dehydration mechanism of this compound varies depending on factors like crystal properties and environmental conditions []. Studies show that intact crystals and ground crystals of this compound, despite being chemically identical, dehydrate through different mechanisms. Additionally, the dehydration process can be influenced by factors like temperature and humidity. These variations are likely attributed to different modes of nuclei growth during dehydration [].
Q3: How is the presence of this compound confirmed in analytical settings?
A3: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a reliable technique for identifying and quantifying this compound []. This method offers high sensitivity and can simultaneously analyze multiple sulfonamides, including this compound. Researchers utilize this method to monitor the compound's presence in various matrices, such as environmental samples, ensuring accurate detection and measurement [].
Q4: What are the hydrogen bonding patterns observed in the crystal structure of this compound?
A4: this compound molecules are linked together by an intricate network of hydrogen bonds []. A guanidyl nitrogen from one sulfaguanidine molecule connects indirectly to the sulfonyl oxygens of neighboring molecules through two distinct water molecules. This creates a system where the water molecule acts as both a hydrogen bond donor and acceptor. These interactions lead to the formation of infinite molecular layers within the crystal structure, contributing to the compound's stability and arrangement [].
Q5: Has this compound been assessed for biodegradability?
A5: Studies employing the Closed Bottle Test (CBT, OECD 301D) investigated the biodegradability of this compound alongside other sulfonamides []. The results indicated that this compound does not readily biodegrade under the conditions of this specific test. HPLC-UV analysis further confirmed the lack of degradation, highlighting the persistence of this compound in the environment [].
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